Z-His-Ala-OH
Overview
Description
“Z-His-Ala-OH” is a compound that is likely a dipeptide, consisting of two amino acids, histidine (His) and alanine (Ala), linked together. The “Z” in the name stands for the protecting group, benzyloxycarbonyl .
Synthesis Analysis
The synthesis of “Z-His-Ala-OH” would likely involve the coupling of the amino acid alanine with histidine, both protected by the benzyloxycarbonyl (Z) group . The synthesis could be achieved through standard peptide coupling reactions, such as those involving carbodiimides or other peptide coupling reagents .
Molecular Structure Analysis
The molecular structure of “Z-His-Ala-OH” would consist of the two amino acids, histidine and alanine, linked together by a peptide bond. The benzyloxycarbonyl (Z) group would be attached to the nitrogen of the histidine amino acid, protecting it .
Chemical Reactions Analysis
The chemical reactions involving “Z-His-Ala-OH” would likely involve the cleavage of the peptide bond or the removal of the protecting group. The exact reactions would depend on the conditions and the reagents used .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Z-His-Ala-OH” would depend on its exact molecular structure. For example, the presence of the benzyloxycarbonyl (Z) group could make the compound more hydrophobic .
Scientific Research Applications
Biocatalysis in Green Chemistry
The use of “Z-His-Ala-OH” in biocatalysis represents a shift towards more sustainable and eco-friendly chemical processes. Researchers have utilized papain , an enzyme, immobilized on magnetic nanocrystalline cellulose for the synthesis of this dipeptide in deep eutectic solvents . This method not only improves the yield but also allows for easy recovery of the catalyst, showcasing a potential for greener production processes in the pharmaceutical and food industries.
Metal Ion Chelation
“Z-His-Ala-OH” has been identified as an excellent chelating agent for divalent metal ions . Its structure, featuring both positive and negative ends, allows it to effectively bind metal ions, which is crucial in various applications, including water treatment, metal recovery, and as a stabilizing agent in formulations requiring metal ions.
Diabetes Management
This dipeptide has shown promise as a dipeptidyl peptidase IV inhibitor . By inhibiting this enzyme, “Z-His-Ala-OH” can play a role in attenuating the development of type II diabetes, offering a potential therapeutic avenue for managing this widespread condition.
Nutritional Supplements
Due to its high nutritional value and bioactivity, “Z-His-Ala-OH” can be used in the formulation of nutritional supplements . Its low molecular weight allows for easier digestion and assimilation by human cells compared to proteins and free amino acids, making it an attractive component in health and wellness products.
Food Industry Applications
In the food industry, “Z-His-Ala-OH” can be utilized for its antioxidant properties . It can help in preserving the quality and extending the shelf life of food products by combating oxidative stress, which is responsible for the degradation of food quality over time.
Pharmaceutical Synthesis
The compound’s role in the synthesis of biologically active oligopeptides is significant . These peptides have applications in drug development, where they can be used as building blocks for more complex molecules or as active pharmaceutical ingredients themselves.
Research on Peptide Bond Formation
Historically, “Z-His-Ala-OH” has been studied as a catalyst in peptide bond formation, which is a fundamental process in the synthesis of proteins . Understanding its role can provide insights into the mechanisms of protein synthesis and the development of new synthetic methodologies.
Enzyme Inhibition Studies
Lastly, the compound is used in research as a model to study enzyme-substrate interactions . By examining how “Z-His-Ala-OH” interacts with various enzymes, researchers can gain a better understanding of enzyme mechanisms, which is essential for the design of enzyme inhibitors and activators.
Mechanism of Action
Target of Action
It is known that the compound is a dipeptide consisting of histidine (his) and alanine (ala), which are both essential amino acids involved in various biological processes .
Mode of Action
As a dipeptide, it may interact with its targets through peptide bonding, which is a fundamental process in protein synthesis and function .
Biochemical Pathways
For instance, histidine is a precursor to histamine, a vital inflammatory agent in immune responses . Alanine is involved in glucose metabolism and can be converted to pyruvate, which feeds into the citric acid cycle for energy production .
Pharmacokinetics
Peptides like z-his-ala-oh are generally known to have good bioavailability and are rapidly absorbed in the gastrointestinal tract .
Result of Action
Given that it is a dipeptide of histidine and alanine, it may contribute to protein synthesis and other cellular functions related to these amino acids .
Safety and Hazards
Based on the available information, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-11(16(23)24)20-15(22)14(7-13-8-18-10-19-13)21-17(25)26-9-12-5-3-2-4-6-12/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,22)(H,21,25)(H,23,24)/t11-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHDXSNRWRHJRT-FZMZJTMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208996 | |
Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-His-Ala-OH | |
CAS RN |
13056-38-7 | |
Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13056-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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